JHU-75528

CB1 receptor Binding affinity Radioligand

Choose JHU-75528 for its validated superiority over legacy CB1 radioligands like THC or rimonabant derivatives, which suffer from poor brain penetration. Engineered as a cyano-rimonabant analog, JHU-75528 achieves an optimal logD for blood-brain barrier passage, delivering high specific binding and reversible kinetics essential for quantitative PET. Its negligible brain-penetrant metabolites enable reliable BPND estimation, making it the definitive reference standard for CB1 receptor occupancy, schizophrenia research, and novel antagonist development.

Molecular Formula C23H21Cl2N5O2
Molecular Weight 470.3 g/mol
CAS No. 947696-17-5
Cat. No. B1251259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJHU-75528
CAS947696-17-5
Synonyms11C-JHU75528
4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
JHU 75528
JHU-75528
JHU75528
Molecular FormulaC23H21Cl2N5O2
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N
InChIInChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31)
InChIKeyMCNQUWLLXZZZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JHU-75528 (CAS 947696-17-5) as a CB1 Receptor Radioligand for Quantitative PET Imaging


JHU-75528 is a synthetic cannabinoid ligand developed as a positron emission tomography (PET) radiotracer for imaging cerebral cannabinoid type 1 (CB1) receptors. It is structurally an analog of the selective CB1 antagonist rimonabant (SR141716A), incorporating a cyano group at the 4-position of the pyrazole core [1]. The compound exhibits high affinity for the human CB1 receptor with a pKi of 7.96 [2] and functions as a CB1 antagonist [3]. Its radiolabeled form, [11C]JHU75528 (also designated 11C-OMAR), has been evaluated in preclinical models and human studies, demonstrating suitable imaging properties including adequate brain penetration, specific binding to CB1 receptors, and reversible kinetics for quantitative PET analysis [1][4].

Why JHU-75528 Cannot Be Substituted with Other CB1 Ligands


Generic substitution among CB1-targeted compounds is not feasible due to marked differences in molecular pharmacology, pharmacokinetic suitability for imaging, and quantitative performance. Early CB1 radioligands, including radiolabeled Δ9-tetrahydrocannabinol (THC) and rimonabant derivatives, exhibited insufficient binding potential (BP) in brain or poor blood-brain barrier (BBB) penetration, precluding reliable quantitative PET [1]. JHU-75528 was specifically engineered as a cyano-containing rimonabant analog to optimize lipophilicity while maintaining high CB1 affinity, resulting in a logD value within the ideal range for BBB penetration [2]. Additionally, other CB1 PET tracers such as [11C]MePPEP and [18F]MK-9470 display different kinetic profiles, metabolite patterns, and species-dependent binding characteristics, making cross-tracer comparisons and direct substitution unreliable without revalidation [3]. Thus, JHU-75528 possesses a unique combination of affinity, lipophilicity, and in vivo binding properties that distinguish it from other CB1 radioligands.

Quantitative Evidence Supporting the Selection of JHU-75528 Over Comparators


Binding Affinity for CB1 Receptor: JHU-75528 vs. Rimonabant

JHU-75528 demonstrates high affinity for the human CB1 receptor with a pKi of 7.96 [1]. In comparison, the parent compound rimonabant (SR141716A) exhibits a higher affinity with a Ki of 1.8 nM (pKi ~8.74) [2]. The lower affinity of JHU-75528 relative to rimonabant is intentional, as excessive affinity can lead to slow washout kinetics and reduced quantitative accuracy in PET imaging. This optimized affinity contributes to JHU-75528's reversible binding profile and suitability for quantitative PET studies.

CB1 receptor Binding affinity Radioligand

In Vivo Brain Uptake and Specific Binding: JHU-75528 vs. Previous CB1 Radioligands

In vivo evaluation in mice demonstrated that [11C]JHU-75528 readily enters the brain and specifically labels cerebral CB1 receptors, achieving a striatum-to-brain stem ratio of 3.4 [1]. In baboons, the binding potential (BP) in the putamen was measured at 1.3-1.5 [1]. Prior CB1 radioligands, including [11C]SR141716A and [11C]WIN 55,212-2, exhibited insufficient BP or low BBB penetration, rendering them unsuitable for quantitative PET [2]. The specific binding of [11C]JHU-75528 was blocked by preinjection of non-labeled JHU-75528 and rimonabant, confirming CB1-mediated specificity [1].

PET imaging CB1 receptor Brain uptake

Functional CB1 Antagonist Activity Confirmed by Electrophysiology

Extracellular electrophysiological recordings in rodent brain slices demonstrated that JHU-75528 exhibits functional CB1 antagonist properties consistent with its structural relationship to rimonabant [1]. This functional characterization is critical for interpreting PET imaging data, as antagonist radioligands typically provide a more stable signal for receptor quantification compared to agonists, which may induce receptor internalization or desensitization.

CB1 antagonist Electrophysiology Functional assay

Metabolic Profile and Brain Penetrance of Metabolites

[11C]JHU-75528 forms several hydrophilic metabolites in vivo; however, only a minute fraction of metabolic radioactivity penetrates the blood-brain barrier (BBB) [1]. This is a critical advantage for quantitative PET, as brain-penetrant radiometabolites can confound signal interpretation. In contrast, some other CB1 radioligands produce lipophilic radiometabolites that enter the brain, complicating kinetic modeling [2]. The hydrophilic nature of JHU-75528's metabolites ensures that the PET signal originates predominantly from the parent radioligand bound to CB1 receptors.

PET imaging Metabolism Blood-brain barrier

Clinical Translation: JHU-75528 vs. [11C]MePPEP and [18F]MK-9470

JHU-75528 (as [11C]OMAR) has been advanced to clinical studies in healthy subjects and patients with schizophrenia, demonstrating its utility for in vivo quantification of cerebral CB1 receptors [1]. In a comparative review of CB1 PET radioligands, [11C]JHU75528 was identified as one of only three tracers (alongside [18F]MK-9470 and [11C]SD5024) with suitable properties for quantitative human brain imaging [2]. However, [11C]JHU75528 offers distinct advantages: its 20-minute carbon-11 half-life allows same-day repeat scans, and its reversible kinetics support simplified quantification using reference tissue models. [18F]MK-9470, while having a longer half-life, exhibits slower kinetics and requires longer scan times for accurate quantification [3].

PET imaging CB1 receptor Clinical translation

Recommended Application Scenarios for JHU-75528 Based on Quantitative Evidence


Quantitative PET Imaging of CB1 Receptors in Neuropsychiatric Disorders

JHU-75528 (as [11C]OMAR) is ideally suited for quantitative PET studies investigating CB1 receptor availability in conditions such as schizophrenia, depression, and substance use disorders. Its reversible kinetics and negligible brain-penetrant metabolites allow reliable estimation of binding potential (BPND) using reference tissue models [1]. The compound has been successfully applied in a clinical study comparing CB1 receptor levels in healthy subjects and patients with schizophrenia [2].

Occupancy Studies for CB1-Targeted Therapeutics

The reversible binding and suitable kinetic profile of [11C]JHU-75528 make it an effective tool for measuring target engagement and receptor occupancy of novel CB1 antagonists or inverse agonists in preclinical and clinical development. Its carbon-11 label permits same-day baseline and post-dose scans, facilitating efficient occupancy study designs [3].

Preclinical Validation of Novel CB1 Ligands

Due to its well-characterized binding properties and functional CB1 antagonist activity [4], JHU-75528 serves as a reference standard for in vitro and in vivo evaluation of new CB1-targeted compounds. It can be used in competition binding assays and ex vivo autoradiography to validate the specificity and affinity of novel ligands.

Longitudinal Studies of CB1 Receptor Plasticity

The favorable dosimetry and reversible kinetics of [11C]JHU-75528 support repeated PET scans within subjects, enabling longitudinal assessment of CB1 receptor changes in response to pharmacological interventions, behavioral paradigms, or disease progression. The low brain penetration of radiometabolites ensures consistent signal quality across time points [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JHU-75528

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.